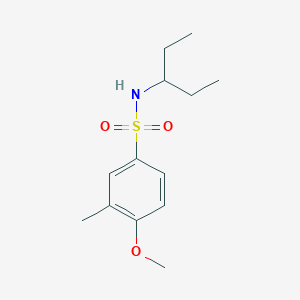![molecular formula C16H19N3O2S B6033310 2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6033310.png)
2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide is a chemical compound that belongs to the class of thiazolidinediones. It is commonly known as pioglitazone and is used as an anti-diabetic medication. Pioglitazone works by increasing the sensitivity of the body's cells to insulin, which helps in reducing the blood sugar levels. In recent years, pioglitazone has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用機序
Pioglitazone works by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPAR-γ increases the sensitivity of the body's cells to insulin and helps in reducing the blood sugar levels. Pioglitazone also has anti-inflammatory properties, which further helps in reducing insulin resistance.
Biochemical and physiological effects:
Pioglitazone has been found to have several biochemical and physiological effects. It helps in reducing insulin resistance, which leads to a decrease in blood sugar levels. It also helps in reducing inflammation and oxidative stress, which are associated with various diseases. Pioglitazone has been shown to improve lipid metabolism and reduce the risk of cardiovascular diseases.
実験室実験の利点と制限
One of the advantages of using pioglitazone in lab experiments is its well-established mechanism of action. It has been extensively studied and its effects on various diseases are well-documented. However, one of the limitations of using pioglitazone is its potential side effects, such as weight gain and edema. Researchers need to take these side effects into consideration while designing experiments.
将来の方向性
There are several future directions for pioglitazone research. One of the areas of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Pioglitazone has been shown to have neuroprotective properties and may help in reducing the cognitive decline associated with Alzheimer's disease. Another area of interest is its potential use in cancer treatment. Pioglitazone has been shown to have anti-cancer properties and may help in reducing the growth and spread of cancer cells.
Conclusion:
In conclusion, pioglitazone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. It works by increasing the sensitivity of the body's cells to insulin and has anti-inflammatory, anti-cancer, and neuroprotective properties. Pioglitazone has several advantages for lab experiments, but researchers need to take its potential side effects into consideration. There are several future directions for pioglitazone research, including its potential use in treating neurodegenerative diseases and cancer.
合成法
The synthesis of pioglitazone involves the reaction of 2,4-thiazolidinedione with 4-hydroxy-2-pyrimidine thiol, followed by N-alkylation with 2-methylphenylchloride. The final product, pioglitazone, is obtained after purification and crystallization.
科学的研究の応用
Pioglitazone has been extensively studied in scientific research for its therapeutic potential in various diseases. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. Pioglitazone has also been studied for its potential use in treating cardiovascular diseases, non-alcoholic fatty liver disease, and Alzheimer's disease.
特性
IUPAC Name |
N-(2-methylphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-3-6-12-9-14(20)19-16(17-12)22-10-15(21)18-13-8-5-4-7-11(13)2/h4-5,7-9H,3,6,10H2,1-2H3,(H,18,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWWMHWDGFAYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxamide](/img/structure/B6033242.png)
![2-cyclohexyl-6-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6033243.png)
![1-sec-butyl-7-[4-(difluoromethoxy)phenyl]-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6033244.png)
![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate](/img/structure/B6033251.png)

![2-[4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6033267.png)
![2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6033275.png)
![3-hydroxy-1-methyl-3-{[methyl(4-phenoxybenzyl)amino]methyl}-2-piperidinone](/img/structure/B6033277.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6033286.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6033295.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]-N-(2-methylbenzyl)methanamine](/img/structure/B6033311.png)
![N-(4-chlorophenyl)-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6033317.png)
